molecular formula C16H13FN2O3 B2904964 2-(4-fluorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1105205-07-9

2-(4-fluorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2904964
CAS RN: 1105205-07-9
M. Wt: 300.289
InChI Key: NBEXWSIJOGNQSE-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system.

Scientific Research Applications

Therapeutic Potential in Psychiatric Disorders

Research into compounds with related structures has shown potential therapeutic applications in psychiatric disorders. For example, the study of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed compounds that, unlike traditional antipsychotics, did not bind to D2 dopamine receptors but still reduced spontaneous locomotion in mice, indicating potential antipsychotic-like properties without the associated extrapyramidal side effects (Wise et al., 1987).

Antitumor Activities

Isoxazole compounds synthesized from related chemical processes have shown promise in antitumor activities. A key intermediate, N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide(4), was prepared, and its novel derivatives exhibited better antitumor activities in preliminary biological tests, highlighting the potential for cancer treatment applications (Qi Hao-fei, 2011).

Anticonvulsant Activities

Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, similar in function to the target compound, have demonstrated outstanding activity against seizures in mice models, suggesting a potential application in the treatment of epilepsy and other seizure disorders (Kohn et al., 1993).

Anti-Inflammatory Activity

Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, suggesting potential for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-12-5-3-11(4-6-12)8-16(20)18-10-13-9-15(22-19-13)14-2-1-7-21-14/h1-7,9H,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEXWSIJOGNQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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